molecular formula C11H13N3 B13432897 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile

5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile

Cat. No.: B13432897
M. Wt: 187.24 g/mol
InChI Key: UGQYWYATSVCPRJ-NSHDSACASA-N
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Description

5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile is a chemical compound with a complex structure that includes a pyridine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile typically involves multiple steps. One common method starts with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These are subjected to a series of reactions to produce the desired compound . The reaction conditions often include the use of specific catalysts and solvents to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile include:

  • 2-Methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine
  • Pyridine, 2-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyridine ring and a pyrrolidine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C11H13N3/c1-14-4-2-3-11(14)10-5-9(6-12)7-13-8-10/h5,7-8,11H,2-4H2,1H3/t11-/m0/s1

InChI Key

UGQYWYATSVCPRJ-NSHDSACASA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC(=C2)C#N

Canonical SMILES

CN1CCCC1C2=CN=CC(=C2)C#N

Origin of Product

United States

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